molecular formula C17H13ClFN3O2 B11040325 4-(2-chloro-6-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2-chloro-6-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11040325
M. Wt: 345.8 g/mol
InChI Key: ODTIVPLIKNIOAQ-UHFFFAOYSA-N
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Description

4-(2-CHLORO-6-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridin-6-one core, substituted with a 2-chloro-6-fluorophenyl group and a 2-furylmethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzene and 2-furylmethylamine. The synthetic route may involve the following steps:

    Nucleophilic Substitution: The 2-chloro-6-fluorobenzene undergoes nucleophilic substitution with 2-furylmethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazolo[3,4-b]pyridin-6-one core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLORO-6-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-CHLORO-6-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-
  • 2-Chloro-6-fluoro-5-methylphenylboronic acid

Uniqueness

4-(2-CHLORO-6-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridin-6-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13ClFN3O2/c18-13-4-1-5-14(19)16(13)11-7-15(23)21-17-12(11)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,11H,7,9H2,(H,21,23)

InChI Key

ODTIVPLIKNIOAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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